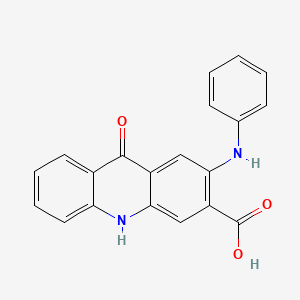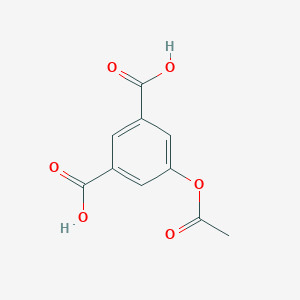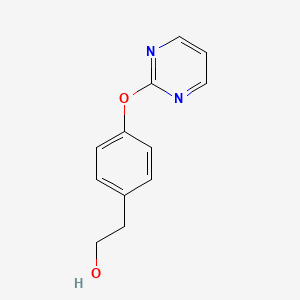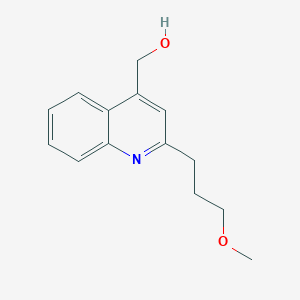
(2-(3-Methoxypropyl)quinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-(3-Methoxypropyl)quinolin-4-yl)methanol is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxypropyl)quinolin-4-yl)methanol typically involves the reaction of quinoline derivatives with 3-methoxypropyl groups. One common method involves the use of 4-hydroxyquinoline as a starting material, which is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(2-(3-Methoxypropyl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(3-Methoxypropyl)-4-quinolinyl]carboxylic acid, while reduction of the quinoline ring can produce [2-(3-Methoxypropyl)-4-dihydroquinolinyl]methanol .
科学的研究の応用
(2-(3-Methoxypropyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(3-Methoxypropyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- [2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- [8-Methyl-1,2,3,4-tetrahydro-7-quinolinyl]methanol
- [Methyl 2-(3-methoxypropyl)-4-quinolinecarboxylate]
- [3,4-Dihydro-2-(3-methoxypropyl)-4-oxo-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide]
- [2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one]
- [2-(3-methoxypropyl)-2,4,4-trimethylcyclopentan-1-one]
Uniqueness
What sets (2-(3-Methoxypropyl)quinolin-4-yl)methanol apart from similar compounds is its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
[2-(3-methoxypropyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-17-8-4-5-12-9-11(10-16)13-6-2-3-7-14(13)15-12/h2-3,6-7,9,16H,4-5,8,10H2,1H3 |
InChIキー |
PWIVIRYIBLSCQK-UHFFFAOYSA-N |
正規SMILES |
COCCCC1=NC2=CC=CC=C2C(=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
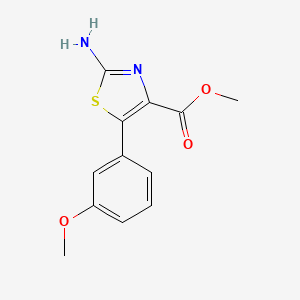
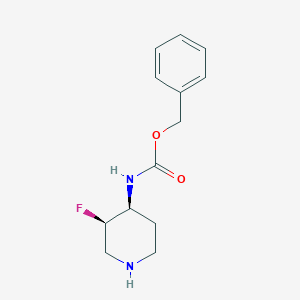
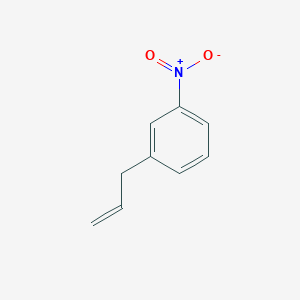
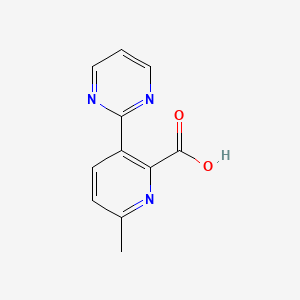

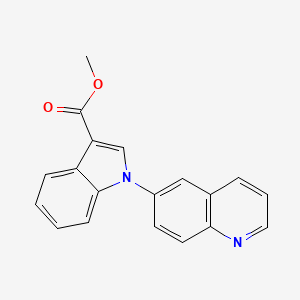
![Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8660087.png)
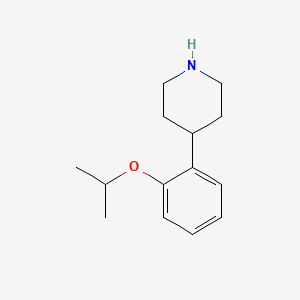
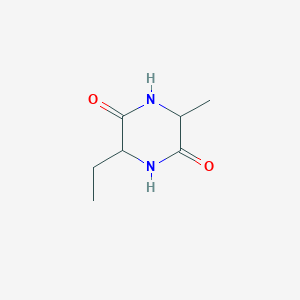
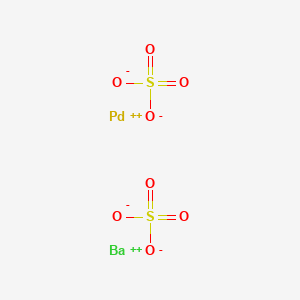
![5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8660115.png)
